molecular formula C11H7ClN4OS B1519873 2-Amino-7-(4-chlorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941868-66-2

2-Amino-7-(4-chlorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No. B1519873
M. Wt: 278.72 g/mol
InChI Key: GRMWWADUVONGGP-UHFFFAOYSA-N
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Description

The compound “2-Amino-7-(4-chlorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one” is a type of thiazolopyrimidine . Thiazolopyrimidines are considered potential therapeutic agents, particularly in the development of anticancer drugs .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature gave an excellent yield of products (90–97%) in a swift reaction .

Scientific Research Applications

Antimicrobial and Antifungal Agents

Research has identified derivatives of the mentioned compound with potent antimicrobial and antifungal properties. For instance, studies on formazans derived from Mannich bases related to thiazole compounds have shown moderate activity against bacterial strains such as Escherichia coli and Salmonella typhi, and fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014). Another study on benzothiazole pyrimidine derivatives has reported excellent antibacterial and antifungal activity, surpassing standard drugs in efficacy (Maddila et al., 2016).

Anticancer and Antitumor Activities

Arylazothiazole-containing compounds have been synthesized and tested for their cytotoxic activities against human tumor cell lines, with some compounds displaying promising results (Elmeligie & El-Awady, 2002). Furthermore, novel 2-(N-pyrrolidino, N-piperidino, or N-morpholino)-7-phenyl(α-furoyl or α-thienyl)-[1,3]thiazolo[4,5-d]pyridazinones have been synthesized and evaluated for their analgesic and anti-inflammatory activities, indicating the potential for medical applications (Demchenko et al., 2015).

Corrosion Inhibition

Thiazole and thiadiazole derivatives have been investigated for their efficiency in inhibiting the corrosion of iron, with quantum chemical parameters and molecular dynamics simulations being employed to predict their performance. This research highlights the potential industrial application of such compounds in protecting metal surfaces (Kaya et al., 2016).

Synthesis of Heterocyclic Compounds

The compound and its derivatives have been used in the synthesis of a wide range of heterocyclic compounds with expected biological activities. For example, reactions involving 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid have produced pyridazinone derivatives and other heterocycles with antimicrobial and antifungal activities (Sayed et al., 2003).

properties

IUPAC Name

2-amino-7-(4-chlorophenyl)-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4OS/c12-6-3-1-5(2-4-6)7-9-8(10(17)16-15-7)14-11(13)18-9/h1-4H,(H2,13,14)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMWWADUVONGGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)C3=C2SC(=N3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-7-(4-chlorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-7-(4-chlorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
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2-Amino-7-(4-chlorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Reactant of Route 3
2-Amino-7-(4-chlorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Reactant of Route 4
2-Amino-7-(4-chlorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Reactant of Route 5
2-Amino-7-(4-chlorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Reactant of Route 6
Reactant of Route 6
2-Amino-7-(4-chlorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

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